molecular formula C15H16N2O3 B3051669 (2-Methoxybenzyl)(4-nitrobenzyl)amine CAS No. 353773-31-6

(2-Methoxybenzyl)(4-nitrobenzyl)amine

Cat. No.: B3051669
CAS No.: 353773-31-6
M. Wt: 272.3 g/mol
InChI Key: FBFXIEOAIORRAJ-UHFFFAOYSA-N
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Description

“(2-Methoxybenzyl)(4-nitrobenzyl)amine” is a chemical compound with the molecular formula C15H16N2O3 . It is a solid substance at room temperature . The IUPAC name for this compound is (2-methoxyphenyl)-N-(4-nitrobenzyl)methanamine hydrobromide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H16N2O3.BrH/c1-20-15-5-3-2-4-13(15)11-16-10-12-6-8-14(9-7-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 353.22 g/mol .

Scientific Research Applications

Inhibition of Nucleoside Transport

4-Nitrobenzylthioinosine (NBTI) is a known inhibitor of the nucleoside transport protein ENT1. Attempts to reduce the high polarity of NBTI for better oral absorption and CNS penetration led to the synthesis of compounds where the ribose moiety is replaced by substituted benzyl groups, including those with nitro and amine functionalities. These compounds generally showed lower affinity for ENT1 compared to NBTI. However, certain substitutions, like the 2-hydroxyl substitution, demonstrated higher affinity, possibly due to hydrogen bonding (Tromp et al., 2004).

Phototriggered Labeling and Crosslinking

The 2-nitrobenzyl alcohol (NB) group, which has structural similarity to (2-Methoxybenzyl)(4-nitrobenzyl)amine, has been utilized as a photoreactive group with amine selectivity. It has been used for photoaffinity labeling and crosslinking of biomolecules, proving NB's efficiency as a photoreactive group. This application of NB showcases its potential in fields like drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

Synthesis of 1,5-Disubstituted 1,2,3-Triazole

The multi-component reaction involving primary amine, ketones, and 4-nitrophenyl azide leads to the synthesis of 1,5-disubstituted 1,2,3-triazoles, compounds that include structures resembling this compound. These compounds have been studied for their antibacterial and antifungal activities, revealing the potential of this chemical framework in medicinal chemistry (Vo, 2020).

Structural Studies of Silver Complexes

Silver complexes with monoazatrithia-12-crown-4 ethers bearing substituted aromatic rings, including nitrobenzyl-armed ethers, have been prepared. These complexes demonstrate that the structures of silver complexes are highly dependent on the strength of the CH...pi interactions, controlled by substituent effects on the aromatic side arms. The study of these interactions and structures provides valuable insights into coordination chemistry and the design of metal-organic frameworks (Habata et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxybenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also harmful to aquatic life . Similar precautions should be taken when handling “(2-Methoxybenzyl)(4-nitrobenzyl)amine”.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-15-5-3-2-4-13(15)11-16-10-12-6-8-14(9-7-12)17(18)19/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXIEOAIORRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357897
Record name STK232543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353773-31-6
Record name STK232543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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